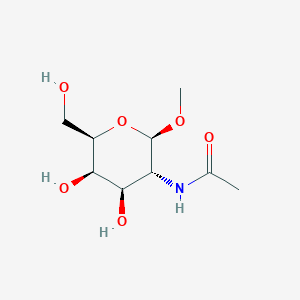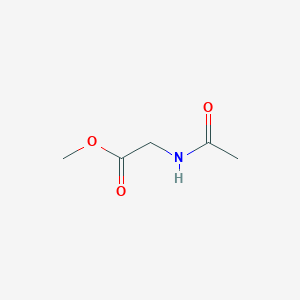
MTIC
Vue d'ensemble
Description
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, commonly known as 5-Methyl-1-Triazeno-Imidazole-4-Carboxamide (MTIC), is a synthetic compound that has been studied extensively in the scientific community. This compound has been studied for its potential applications in various areas, including its use as a drug, its ability to act as an inhibitor of enzymes, and its potential to be used in laboratory experiments.
Applications De Recherche Scientifique
Agent alkylant de l'ADN
MTIC est un agent alkylant de l'ADN . Il introduit des radicaux alkyles dans les molécules biologiquement actives, empêchant leur bon fonctionnement . Cette propriété le rend utile dans la recherche liée aux dommages et à la réparation de l'ADN .
Agent antinéoplasique
This compound a été identifié comme un agent antinéoplasique . Il inhibe ou prévient la prolifération des néoplasmes, ce qui le rend précieux dans la recherche sur le cancer .
Métabolite de la dacarbazine
This compound est un métabolite actif de la dacarbazine (DTIC), un médicament utilisé dans le traitement du mélanome malin . Les études sur le this compound peuvent contribuer à améliorer notre compréhension du fonctionnement de la dacarbazine et de la manière d'améliorer son efficacité.
Produit de dégradation du témozolomide
This compound est également produit par l'hydrolyse spontanée du témozolomide dans l'organisme . La recherche sur le this compound peut fournir des informations sur les voies métaboliques du témozolomide, un médicament utilisé dans le traitement de certains types de tumeurs cérébrales.
Étude des mécanismes de résistance
Des recherches ont été menées pour étudier les mécanismes de résistance au this compound dans différentes lignées cellulaires humaines . Comprendre ces mécanismes peut aider au développement de traitements anticancéreux plus efficaces.
Imagerie moléculaire et théranostique
This compound est utilisé dans le domaine de l'imagerie moléculaire et de la théranostique <a aria-label="6: " data-citationid="b0bcdbde-dc28-15d2-3a59-64ff1ddf4d8f-40" h="ID=SERP,5015.1" href="https://www.cancer.northwestern.edu/research/shared-resources/molecular-translational-imaging.html"
Mécanisme D'action
Target of Action
MTIC primarily targets DNA, specifically the N-7 sites of guanine . The compound’s action is particularly significant in cells with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .
Mode of Action
This compound is a DNA alkylating agent . Its mechanism of action involves metabolic N-demethylation to give the cytotoxic monomethyl triazene, which can methylate N-7 sites of guanine in DNA . This methylation disrupts the normal function of DNA, leading to cell death.
Biochemical Pathways
This compound’s action affects the DNA repair pathway. Specifically, it interacts with the O6AT enzyme, which is responsible for removing alkyl lesions in DNA . The ability to repair O6 methyl-guanine is directly related to resistance to this compound .
Pharmacokinetics
The pharmacokinetics of this compound were studied in patients who received temozolomide (TMZ), a drug that metabolizes into this compound. Peak plasma concentrations of this compound were observed approximately 1 hour after an oral dose of TMZ . The appearance and disappearance of the reactive metabolite paralleled the appearance and disappearance of TMZ in plasma .
Result of Action
This compound’s action results in DNA single-strand breaks over the range of one log of cell kill . This compound is cytotoxic to L-cells and decreases thymidine and uridine uptake . It is also cytotoxic to TLX5 murine lymphoma cells in a concentration-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, due to poor stability under physiological conditions, determination of this compound required rapid specimen processing, precipitation of plasma proteins with methanol, and storage of the methanolic supernatant at -70 degrees Celsius .
Orientations Futures
Analyse Biochimique
Biochemical Properties
MTIC is involved in various biochemical reactions. It acts as a DNA alkylating agent, methylating the guanine base at the O6 position . This methylation results in the formation of DNA lesions, leading to apoptosis . This compound’s interaction with DNA and its subsequent impact on cellular processes underline its significance in cancer treatment.
Cellular Effects
This compound exerts profound effects on various types of cells. It is cytotoxic to L-cells and decreases thymidine and uridine uptake when used at a concentration of 1 mM . In the context of cancer treatment, this compound’s cytotoxicity is particularly relevant. It induces apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide involves its conversion from TMZ. After absorption, TMZ undergoes nonenzymatic chemical conversion to this compound . This compound then methylates a number of nucleobases, most importantly, the guanine base. This results in the formation of nicks in the DNA, followed by apoptosis, because cellular repair mechanisms are unable to adjust to the methylated base .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly eliminated with a mean half-life value of 1.9 hours . This rapid elimination suggests that this compound’s effects are relatively short-lived, necessitating frequent dosing for sustained therapeutic impact.
Metabolic Pathways
This compound is involved in the metabolic pathway of TMZ. TMZ is spontaneously hydrolyzed under physiological conditions to its active metabolite, this compound . The metabolic pathway of this compound is a pH-dependent reaction, which begins with the conversion of TMZ to this compound, and then subsequent breakdown of this compound to AIC .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given that this compound is a metabolite of TMZ, it is likely that it shares similar transport and distribution characteristics. TMZ is known to have good penetration of the blood-brain barrier due to its small size .
Propriétés
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3413-72-7 | |
| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MTIC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MTIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)










